molecular formula C15H23N3O2 B14919846 1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine

1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine

Cat. No.: B14919846
M. Wt: 277.36 g/mol
InChI Key: BOLOJYIWPISLML-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents. This compound is characterized by the presence of a butan-2-yl group and a 2-nitrobenzyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine typically involves the following steps:

    Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Alkylation: The piperazine ring is then alkylated with butan-2-yl halide under basic conditions to introduce the butan-2-yl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).

    Acids and Bases: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products

    Reduction: 1-(Butan-2-yl)-4-(2-aminobenzyl)piperazine.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in receptor binding studies.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of central nervous system disorders.

    Industry: Used in the development of new materials and as a chemical reagent.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine would depend on its specific interactions with biological targets. Generally, piperazine derivatives can act on neurotransmitter receptors, ion channels, and enzymes. The nitrobenzyl group may also play a role in its activity by undergoing biotransformation to active metabolites.

Comparison with Similar Compounds

Similar Compounds

    1-(Butan-2-yl)-4-benzylpiperazine: Lacks the nitro group, which may result in different biological activity.

    1-(Butan-2-yl)-4-(2-chlorobenzyl)piperazine: Contains a chloro group instead of a nitro group, which may affect its reactivity and biological properties.

    1-(Butan-2-yl)-4-(2-methylbenzyl)piperazine: Contains a methyl group, which may influence its pharmacokinetic properties.

Uniqueness

1-(Butan-2-yl)-4-(2-nitrobenzyl)piperazine is unique due to the presence of both the butan-2-yl and 2-nitrobenzyl groups, which may confer specific chemical and biological properties not found in other piperazine derivatives.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

1-butan-2-yl-4-[(2-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C15H23N3O2/c1-3-13(2)17-10-8-16(9-11-17)12-14-6-4-5-7-15(14)18(19)20/h4-7,13H,3,8-12H2,1-2H3

InChI Key

BOLOJYIWPISLML-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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